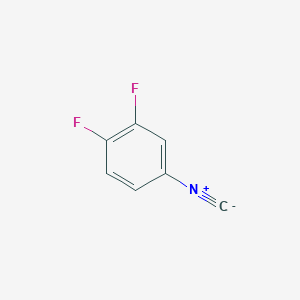

1,2-Difluoro-4-isocyanobenzene

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

472958-69-3 |

|---|---|

Formule moléculaire |

C7H3F2N |

Poids moléculaire |

139.1 g/mol |

Nom IUPAC |

1,2-difluoro-4-isocyanobenzene |

InChI |

InChI=1S/C7H3F2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4H |

Clé InChI |

KZKUMQOOFNQDBL-UHFFFAOYSA-N |

SMILES |

[C-]#[N+]C1=CC(=C(C=C1)F)F |

SMILES canonique |

[C-]#[N+]C1=CC(=C(C=C1)F)F |

Origine du produit |

United States |

Significance of Fluorine in Organic Chemistry

Fluorine, the most electronegative element, forms the strongest single bond with carbon in organic chemistry. nih.govrsc.org This exceptional bond strength contributes to the remarkable thermal and oxidative stability of organofluorine compounds. lew.ro The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. tcichemicals.com For instance, the substitution of hydrogen with fluorine, which has a similar atomic radius, can lead to significant changes in a molecule's electronic distribution and lipophilicity without drastically altering its size. lew.rotcichemicals.com These modifications are highly sought after in the development of pharmaceuticals and agrochemicals to enhance metabolic stability and bioavailability. lew.ro Furthermore, the polarity of the C-F bond can influence molecular conformation and reactivity through electrostatic and stereoelectronic interactions. rsc.org The unique properties of fluorinated compounds have also led to their use in a wide array of materials, including high-performance polymers, liquid crystals, and surfactants. acs.org

Role of Isocyanides in Modern Synthesis

Isocyanides, also known as isonitriles, are a unique class of organic compounds characterized by a terminal carbon atom with both nucleophilic and electrophilic character. researchgate.net This dual reactivity makes them powerful and versatile reagents in organic synthesis, particularly in multicomponent reactions (MCRs). researchgate.netmdpi.com MCRs, such as the Passerini and Ugi reactions, allow for the efficient construction of complex molecules from simple starting materials in a single step, which is highly valued in combinatorial chemistry and drug discovery. researchgate.netmdpi.com Isocyanides are also utilized in the synthesis of various nitrogen-containing heterocycles and as ligands in organometallic chemistry. acs.orgresearchgate.net The isocyano group can coordinate strongly with metals, a property that has been exploited in the design of catalysts and functional materials. acs.org

Overview of Difluorinated Aromatic Isocyanides

Routes via Formamide (B127407) Dehydration

Phosphorous Oxychloride-Mediated Dehydration Protocols

Phosphorus oxychloride (POCl₃) is a widely used and effective dehydrating agent for the conversion of formamides to isocyanides. mdpi.comscispace.com The reaction is typically carried out in the presence of a base, such as a tertiary amine like triethylamine (B128534) or pyridine, to neutralize the acidic byproducts. mdpi.comorgsyn.org The general mechanism involves the activation of the formamide by POCl₃, followed by base-mediated elimination to yield the isocyanide. researchgate.net

Recent advancements have focused on optimizing this protocol to enhance its efficiency and greenness. For instance, conducting the reaction at 0°C in the presence of triethylamine as a solvent has been shown to produce isocyanides in high to excellent yields within a short reaction time of less than 5 minutes. researchgate.netnih.gov This method offers several advantages, including milder reaction conditions, increased synthesis speed, high purity of products, and minimal waste generation. nih.gov

A typical procedure involves the dropwise addition of phosphorus oxychloride to a solution of the formanilide (B94145) and triethylamine in a suitable solvent, such as dichloromethane (B109758), at a low temperature (e.g., 0°C). rsc.org After a short reaction time, the mixture is worked up to isolate the isocyanide product. rsc.org This approach has been successfully applied to the synthesis of a variety of functionalized isocyanides. mdpi.com

| Reagent/Condition | Role | Benefit |

| Phosphorus Oxychloride (POCl₃) | Dehydrating Agent | High efficiency, readily available. |

| Triethylamine (NEt₃) | Base & Solvent | Neutralizes acid, can serve as a green solvent. mdpi.comnih.gov |

| 0°C | Reaction Temperature | Mild conditions, controls reactivity. nih.gov |

| < 5 minutes | Reaction Time | Rapid synthesis, high throughput. nih.gov |

Exploration of Alternative Dehydrating Agents for Isocyanide Formation

While POCl₃ is effective, concerns about its toxicity and the generation of inorganic phosphate (B84403) waste have prompted the exploration of other dehydrating agents. mdpi.com Several alternatives have been investigated, each with its own set of advantages and limitations.

Phosgene (B1210022) and Diphosgene: These reagents often provide high yields but are extremely toxic and difficult to handle, limiting their use to laboratory scales. mdpi.com

Tosyl Chloride (TsCl): In combination with a base like quinoline (B57606) or triethylamine, tosyl chloride serves as a powerful dehydrating agent. nih.govbeilstein-journals.org It is considered a more sustainable option as it can be a byproduct of industrial processes. rsc.org

Triphenylphosphine (PPh₃) and Iodine: This combination has been reported as a less toxic alternative for the dehydration of mainly aromatic formamides, yielding good results. rsc.org

Burgess Reagent: This reagent is known for being a mild and selective dehydrating agent for formamides. beilstein-journals.org

XtalFluor-E ([Et₂NSF₂]BF₄): A crystalline solid that can be used for the dehydration of a wide range of formamides, often providing products in high purity that can be used directly in subsequent reactions. lookchem.com

Cyanuric Chloride (TCT): This reagent is effective but may require harsh reaction conditions that are not suitable for all substrates. rsc.org

| Dehydrating Agent | Advantages | Disadvantages |

| Phosgene/Diphosgene | High yields. mdpi.com | Extremely toxic, difficult to handle. mdpi.com |

| Tosyl Chloride (TsCl) | Less toxic than POCl₃, sustainable source. nih.govrsc.org | Can generate organic waste. mdpi.com |

| PPh₃/Iodine | Less toxic. rsc.org | Primarily for aromatic formamides. rsc.org |

| Burgess Reagent | Mild and selective. beilstein-journals.org | Can be expensive. |

| XtalFluor-E | High purity of products, stable solid. lookchem.com | Can be expensive. lookchem.com |

| Cyanuric Chloride (TCT) | Effective. rsc.org | May require harsh conditions. rsc.org |

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound and related analogs often begins with appropriately substituted anilines, which are then converted to the target isocyanides.

Conversion of Halogenated Anilines to Isocyanides

Halogenated anilines are common precursors for the synthesis of the corresponding isocyanides. The process typically involves two main steps: formylation of the aniline (B41778) to produce an N-formamide, followed by dehydration.

For example, 2-fluoroaniline (B146934) can be used as a starting material for the synthesis of 1,2-difluorobenzene (B135520) through a Balz-Schiemann reaction, which involves diazotization followed by fluorodediazoniation. seqens.com While this produces a difluorinated benzene (B151609) ring, the direct conversion of a halogenated aniline to an isocyanide follows the formylation-dehydration sequence. The carbylamine reaction, which involves treating a primary amine with chloroform (B151607) and a strong base, can also produce isocyanides from anilines, though it is often associated with foul-smelling products. tardigrade.in

The synthesis of 3,5-dichloro-2,4-difluoroaniline, an important intermediate for insecticides, highlights the multi-step processes often required to obtain highly substituted anilines. google.com These anilines can then be converted to their corresponding isocyanides.

Introduction of the Isocyano Group onto Fluorinated Aromatic Scaffolds

The introduction of an isocyano group onto a pre-existing fluorinated aromatic ring is a key strategy for synthesizing compounds like this compound. This is typically achieved by dehydrating the corresponding formamide, which is prepared from the fluorinated aniline. For instance, this compound can be synthesized from 3,4-difluoroaniline. mdpi.com

The presence of fluorine atoms on the aromatic ring can influence the reactivity of the molecule. Fluorinated aryl isocyanides are known to be strong π-acceptors, a property that can be leveraged in coordination chemistry and catalysis. utexas.edufu-berlin.de The synthesis of these compounds often employs the reliable formamide dehydration method, with phosphoryl chloride being a common choice of reagent. thieme.de

The general procedure involves the formylation of the fluorinated aniline, for example, by reacting it with formic acid and acetic anhydride. rsc.org The resulting formanilide is then subjected to dehydration with a reagent like POCl₃ in the presence of a base such as triethylamine to yield the desired fluorinated isocyanide. rsc.org

Green Chemistry Approaches in Isocyanide Synthesis

One notable green approach is the use of triethylamine not only as a base but also as the solvent for the POCl₃-mediated dehydration of formamides. nih.gov This solvent-free or co-solvent-free method significantly reduces the volume of waste generated and allows for a much faster reaction, often completing in under five minutes at 0°C. researchgate.netnih.gov

Mechanochemistry, which involves conducting reactions by grinding solids together (ball-milling), has also emerged as a sustainable alternative. nih.gov This technique can significantly reduce the amount of solvent needed and can lead to improved reaction conditions. nih.gov For example, the dehydration of formamides using p-toluenesulfonyl chloride (p-TsCl) has been successfully carried out using mechanochemical activation. nih.gov

Furthermore, the selection of dehydrating agents is a key consideration in green isocyanide synthesis. Reagents like p-TsCl are considered more sustainable than POCl₃, not only due to their lower toxicity but also because they can be waste products from other industrial processes. rsc.org The development of protocols that minimize the use of hazardous solvents like dichloromethane is also a critical aspect of greening isocyanide synthesis. rsc.org

| Green Chemistry Principle | Application in Isocyanide Synthesis |

| Waste Prevention | Using solvent-free or co-solvent-free conditions. nih.gov |

| Atom Economy | Multicomponent reactions utilizing isocyanides. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents like phosgene with alternatives like TsCl or PPh₃/I₂. mdpi.comrsc.org |

| Use of Safer Solvents and Auxiliaries | Using triethylamine as a solvent; employing mechanochemistry to reduce solvent use. nih.govnih.gov |

| Design for Energy Efficiency | Developing reactions that proceed rapidly at mild temperatures (e.g., 0°C). nih.gov |

Scalable Synthesis and Process Optimization for this compound Derivatives

The industrial and large-scale synthesis of this compound and its derivatives is crucial for their application in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. The development of efficient, scalable, and reproducible synthetic processes is a key focus of chemical research. Methodologies often center on the dehydration of the corresponding N-(3,4-difluorophenyl)formamide, a common and effective route to isocyanides.

One of the primary methods for synthesizing aryl isocyanides is the dehydration of formamides. This transformation can be achieved using various dehydrating agents. For the preparation of this compound, the corresponding formamide is synthesized from 3,4-difluoroaniline. A mild and effective method involves treating the aniline with methyl formate (B1220265) in the presence of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (e.g., 0 °C). Subsequently, the dehydration of the resulting formamide is efficiently carried out using phosphoryl chloride (POCl₃), also at a reduced temperature to ensure the stability of the isocyanide product. thieme.de It has been noted that 1,2-difluorophenyl isocyanide can decompose at temperatures as low as 40 °C, highlighting the need for controlled temperature conditions during its synthesis and handling. thieme.de

An alternative, though often less favorable, approach is the Hofmann isocyanide synthesis, which involves the reaction of the primary amine with chloroform and a strong base like potassium hydroxide. However, this method can suffer from incomplete conversion, leaving residual aniline which can interfere with subsequent reactions. The purification of the isocyanide from the starting aniline via acidic work-up is not feasible due to the instability of isocyanides in acidic environments. thieme.de

Process optimization for reactions involving this compound has been demonstrated in the context of multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction. In a notable example, a one-pot, two-step process was developed for the synthesis of an aminoimidazopyrazine derivative. This process, which utilizes this compound, was successfully scaled up to a 100 mmol scale, yielding 36 grams of the final product with an 82% yield, demonstrating the viability of the process for large-scale production. thieme.de The optimization of this GBB reaction included examining the influence of dehydrating agents, Lewis acids, and the quantity of the isocyanide. thieme.dethieme-connect.com

The following tables provide an overview of the reaction conditions and findings related to the synthesis and application of this compound in a scalable process.

Table 1: Synthesis of N-(3,4-difluorophenyl)formamide

| Reactant 1 | Reactant 2 | Base | Temperature | Notes | Reference |

|---|---|---|---|---|---|

| 3,4-Difluoroaniline | Methyl Formate | NaHMDS | 0 °C | Mild reaction conditions suitable for the formamide preparation. | thieme.de |

Table 2: Dehydration of N-(3,4-difluorophenyl)formamide to this compound

| Reactant | Dehydrating Agent | Temperature | Time | Notes | Reference |

|---|---|---|---|---|---|

| N-(3,4-difluorophenyl)formamide | Phosphoryl Chloride (POCl₃) | 0 °C | 1 hour | Rapid and efficient dehydration. | thieme.de |

Table 3: Scalable One-Pot, Two-Step Groebke–Blackburn–Bienaymé Reaction

| Reactants | Reagents | Scale | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 2-Aminopyrazine (B29847), 4-Fluorobenzaldehyde (B137897), this compound | p-Toluene sulfonic acid, Trimethyl orthoformate, Boron trifluoride acetonitrile (B52724) complex | 100 mmol | 82% (of the final product as a sulfate (B86663) salt) | High | thieme.de |

The research into scalable synthetic routes highlights the successful application of the formamide dehydration method for producing this compound. The optimization of subsequent multicomponent reactions demonstrates its utility as a key building block in the efficient, large-scale synthesis of complex molecules. thieme.de

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, are highly efficient for generating molecular diversity. frontiersin.orgnih.govbeilstein-journals.org Isocyanide-based MCRs (IMCRs) are particularly valuable for creating peptide-like structures and diverse heterocyclic scaffolds. frontiersin.orgnih.govresearchgate.net this compound serves as a key building block in several important IMCRs.

Passerini Reaction Adduct Formation with this compound

The Passerini reaction, first described by Mario Passerini in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgmdpi.comnih.govgeorganics.sk This reaction is a powerful tool in combinatorial chemistry and has found applications in the synthesis of a wide array of compounds, including polymers and heterocycles. wikipedia.orgorganicreactions.org

The reaction is typically conducted in aprotic solvents and is believed to proceed through a concerted mechanism involving a trimolecular interaction between the reactants. wikipedia.org The reaction can also occur via an ionic mechanism in polar solvents. wikipedia.org The versatility of the Passerini reaction allows for the use of various components, and in some cases, can even proceed with four components. nih.gov

While specific examples detailing the use of this compound in the Passerini reaction are not prevalent in the provided search results, the general mechanism and broad substrate scope suggest its potential as a reactant. wikipedia.orgnih.govorganicreactions.org The electron-withdrawing fluorine atoms on the benzene ring may influence the reactivity of the isocyano group in this transformation.

Ugi Reaction Pathways and Functionalized Product Derivatization

The Ugi reaction is a four-component reaction that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgmdpi.com This reaction is known for its high atom economy and typically proceeds rapidly in polar, aprotic solvents. wikipedia.org The Ugi reaction is a cornerstone of multicomponent chemistry, enabling the synthesis of diverse molecular libraries and complex molecules, including peptidomimetics and heterocycles. nih.govrsc.orgnih.gov

The mechanism of the Ugi reaction involves the initial formation of an imine from the amine and carbonyl compound. wikipedia.orgmdpi.com The isocyanide then adds to the protonated imine (iminium ion) to form a nitrilium ion intermediate. wikipedia.orgmdpi.com This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular Mumm rearrangement to yield the final α-acylamino amide product. wikipedia.orgmdpi.com

A notable application of this compound is in the Groebke–Blackburn–Bienaymé (GBB) reaction, a variation of the Ugi reaction, to synthesize 3-aminoimidazo[1,2-a]pyrazines. thieme.de In a specific example, this compound was reacted with 2-aminopyrazine and 4-fluorobenzaldehyde to produce a key intermediate for potential antimalarial drug candidates. thieme.de The reaction conditions were optimized by examining the effects of dehydrating agents, Lewis acids, and the quantity of the isocyanide. thieme.de For instance, the use of Lewis acids like titanium tetrachloride and aluminum chloride resulted in high yields of the desired product. thieme.de

Table 1: Effect of Lewis Acids on the GBB Reaction thieme.de

| Lewis Acid | Yield of Product 1b (%) | Purity (%) |

| Titanium tetrachloride | 83 | - |

| Aluminum chloride | 89 | - |

| Boron trifluoride-acetonitrile complex | 63 | >99 |

Other Isocyanide-Based Multicomponent Cyclizations and Annulations

Beyond the Passerini and Ugi reactions, isocyanides are employed in a variety of other multicomponent reactions that lead to the formation of diverse heterocyclic systems. frontiersin.orgmdpi.com These reactions often involve the trapping of a nitrilium ion intermediate, formed from the reaction of an imine and an isocyanide, by an intramolecular nucleophile. mdpi.com This strategy has been widely used in the synthesis of various heterocycles. mdpi.com

For example, the Groebke–Blackburn–Bienaymé reaction, a three-component reaction involving an aldehyde, an amine, and an isonitrile, is used to synthesize 3-aminoimidazo[1,2-a]pyrazines, which are important scaffolds in medicinal chemistry. thieme.de The reaction of this compound with 2-aminopyrazine and various aldehydes has been studied to develop a scalable process for producing these valuable intermediates. thieme.de

Radical Chemistry Involving the Isocyano Group

The isocyano group can also participate in radical reactions, acting as a radical acceptor to form imidoyl radical intermediates. rsc.orgresearchgate.net These intermediates can then undergo further reactions, such as cyclization, to generate complex nitrogen-containing heterocycles. rsc.orgbeilstein-journals.org

Isonitrile Insertion Reactions Initiated by Difluoromethyl Radicals

Recent research has demonstrated the use of difluoromethyl radicals (•CF2H) in isonitrile insertion reactions to synthesize 6-(difluoromethyl)phenanthridines, which are of interest in pharmaceutical and agrochemical research. nih.govacs.orgtitech.ac.jp These radicals can be generated from sources like difluoromethylborates through oxidation. nih.govacs.orgtitech.ac.jp

The reaction mechanism involves the addition of the difluoromethyl radical to the carbon atom of the isonitrile group of a 2-isocyano-1,1'-biphenyl derivative. nih.govacs.org This addition forms an imidoyl radical intermediate, which then undergoes intramolecular cyclization to ultimately yield the 6-(difluoromethyl)phenanthridine product. nih.govacs.orgtitech.ac.jp The generation of the difluoromethyl radical can be initiated by oxidizing agents such as a combination of silver oxide (Ag2O) and potassium peroxodisulfate (K2S2O8). titech.ac.jpeurekalert.org

Formation and Reactivity of Imidoyl Radical Intermediates

The formation of imidoyl radicals is a key step in the radical chemistry of isocyanides. rsc.orgresearchgate.netbeilstein-journals.org These radicals are formed by the addition of a radical species to the isonitrile carbon. rsc.orgbeilstein-journals.org The resulting imidoyl radical can then participate in various subsequent reactions, most notably intramolecular cyclization. rsc.orgbeilstein-journals.org

In the synthesis of 6-(difluoromethyl)phenanthridines, the initially formed CF2H-imidoyl radical undergoes spontaneous intramolecular cyclization. nih.govacs.org This cyclization leads to a cyclohexadienyl radical precursor, which, after oxidation and deprotonation, aromatizes to the final phenanthridine (B189435) product. nih.govacs.org The existence of the imidoyl radical intermediate has been supported by experimental evidence, including muon spin rotation (μSR) measurements. nih.govacs.orgeurekalert.org

The reactivity of imidoyl radicals has been exploited in the synthesis of a variety of nitrogen-containing heterocycles, such as phenanthridines, indoles, quinolines, and isoquinolines, through radical cascade reactions. rsc.org

Intramolecular Cyclization Pathways of Fluorinated Imidoyl Radicals

The intramolecular cyclization of imidoyl radicals represents a significant pathway for the synthesis of complex nitrogen-containing heterocyclic compounds. This process typically begins with the addition of a radical species to the electrophilic carbon of the isocyanide group. In the context of a molecule like this compound, this would form a fluorinated imidoyl radical intermediate. researchgate.netbeilstein-journals.org While research specifically detailing the cyclization of imidoyl radicals derived from this compound is not extensively documented, the mechanism can be inferred from studies on analogous 2-isocyano-1,1'-biphenyls. beilstein-journals.orgnih.govacs.org

The general pathway involves several key steps:

Radical Addition: A radical (R•) adds to the terminal carbon of the isocyano group of the fluorinated isocyanobenzene (B1200496), generating a transient imidoyl radical intermediate. chinesechemsoc.orgbeilstein-journals.org The stability and reactivity of this radical are influenced by the fluorine atoms on the aromatic ring. chinesechemsoc.org

Intramolecular Cyclization: The newly formed imidoyl radical undergoes an intramolecular cyclization, attacking an adjacent aromatic ring. For this to occur, the isocyanide must be part of a larger structure, such as a 2-isocyanobiphenyl system. This cyclization step is often rapid and spontaneous. nih.govacs.org

Aromatization: The resulting cyclohexadienyl-type radical intermediate is then oxidized and deprotonated to achieve aromatization, yielding a stable heterocyclic product, such as a substituted phenanthridine. nih.govacs.org

This radical isonitrile insertion process has been successfully applied to the synthesis of various fluorinated phenanthridines. nih.gov For instance, difluoromethyl radicals (•CF₂H) have been shown to add to 2-isocyano-1,1'-biphenyls, leading to the formation of an imidoyl radical that rapidly cyclizes to produce 6-(difluoromethyl)phenanthridines. nih.govacs.org Computational studies support that the cyclization step has a relatively low activation energy, indicating it proceeds quickly after the initial radical addition. acs.org The presence of fluorine substituents on the isocyanobenzene ring can influence the electronic properties of the molecule and the subsequent reactivity of the radical intermediates. chinesechemsoc.org

Nucleophilic and Electrophilic Reactivity of the Isocyanide Carbon

The carbon atom of the isocyano group (–N≡C) in this compound exhibits dual reactivity, capable of acting as both an electrophile and a nucleophile, a characteristic often described as "chameleonic". researchgate.net

The predominant character of the isocyanide carbon is electrophilic. cymitquimica.com This is due to the electronic structure, where the carbon atom can accept electron density from nucleophiles. evitachem.comwhiterose.ac.uk Consequently, it readily undergoes nucleophilic addition reactions. cymitquimica.comevitachem.com This electrophilicity is a cornerstone of isocyanide chemistry, enabling its participation in a wide array of transformations, most notably in multicomponent reactions like the Ugi and Passerini reactions. whiterose.ac.uk

Conversely, the isocyanide carbon also possesses a lone pair of electrons, allowing it to act as a nucleophile. This nucleophilic character is most prominently observed in its coordination to transition metals, where it functions as a ligand, akin to carbon monoxide. beilstein-journals.orgnih.gov The nucleophilicity can be enhanced in certain contexts, for example, when the isocyanide ligand is bound to a π-donating low-valent metal center, which increases electron density on the carbon atom. researchgate.net This dual reactivity allows isocyanides to be exceptionally versatile building blocks in organic synthesis. beilstein-journals.orgnih.gov

Catalytic Transformations Utilizing the Isocyano Functionality (e.g., transition metal-catalyzed reactions)

The isocyano group is a versatile handle for a multitude of transition metal-catalyzed transformations, enabling the construction of complex molecular architectures. sioc-journal.cn this compound can serve as a substrate in these reactions, which often involve the insertion of the isocyanide carbon into a metal-carbon or metal-heteroatom bond.

Palladium catalysis is particularly widespread in isocyanide chemistry. Palladium catalysts have been employed for the diarylation of isocyanides using triarylbismuthines, leading to the synthesis of α-diimines through the insertion of two isocyanide molecules. mdpi.com Cascade reactions catalyzed by palladium are also known, where an initial isocyanide insertion is followed by further intramolecular cyclizations to build heterocyclic fused quinazolines. rsc.org Furthermore, palladium complexes can activate electron-deficient alkenes, a principle that could be extended to systems involving fluorinated isocyanides. tsukuba.ac.jp A notable application is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, where this compound has been used with an aminopyrazine and an aldehyde to synthesize 3-aminoimidazo[1,2-a]pyrazines, key intermediates for drug candidates. thieme.dethieme-connect.com

Rhodium catalysts offer complementary reactivity. For example, while palladium catalysis with triarylbismuthines yields α-diimines, rhodium catalysts can selectively produce N-alkyl diaryl ketimines from the same starting materials. mdpi.com

Other transition metals like platinum have also been utilized. PtCl₄ has been shown to be an effective catalyst for the intramolecular hydroamination and cyclization of N-acetyl-2-alkynylanilines to form indole (B1671886) derivatives, demonstrating the utility of late transition metals in promoting cyclization reactions involving nitrogen functionalities. researchgate.net

Below is a table summarizing representative transition metal-catalyzed reactions involving aryl isocyanides.

| Catalyst System | Isocyanide Type | Other Reactants | Product Type | Ref. |

| [RhCl(nbd)]₂ | Aliphatic/Aromatic | Triarylbismuthines | N-Alkyl/Aryl Diaryl Ketimines | mdpi.com |

| Pd(OAc)₂ | Aliphatic/Aromatic | Triarylbismuthines | N,N'-Dialkyl/Diaryl α-Diimines | mdpi.com |

| Pd(PPh₃)₄ | Alkyl | Alkyl Iodides, H₂O | Amides | mdpi.com |

| Pd Catalyst | Aryl (o-iodo) | Di-(o-iodophenyl)sulfonylguanidines | Heterocyclic Fused Quinazolines | rsc.org |

| Lewis Acids (e.g., BF₃) | This compound | Aminopyrazine, Aldehyde | 3-Aminoimidazo[1,2-a]pyrazines | thieme.de |

| Se (as catalyst) | Aryl | 2-Vinylanilines | 2-Aminoquinolines | researchgate.net |

Cycloaddition Chemistry with Fluorinated Isocyanobenzenes

Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of cyclic and heterocyclic systems. libretexts.org Isocyanides, including fluorinated derivatives like this compound, can participate as key components in these transformations, typically as the one-carbon (C1) or two-electron component.

The main types of cycloaddition reactions involving isocyanides are:

[4+2] Cycloadditions (Diels-Alder Type): In these reactions, the isocyanide can act as the dienophile (2π electron component), reacting with a 4π electron diene to form a six-membered ring. This is one of the most synthetically useful cycloaddition reactions. libretexts.org

[3+2] Dipolar Cycloadditions: This class of reaction is highly effective for synthesizing five-membered heterocycles. libretexts.org The isocyanide acts as a dipolarophile, reacting with a 1,3-dipole. For example, isonitriles can react with azides in a [3+2] cycloaddition to form tetrazoles, or with nitrile oxides to form oxadiazoles. Boron-containing 1,3-dipoles have also been shown to undergo [3+2] cycloaddition with isonitriles to yield pyrrole (B145914) products after a subsequent cycloreversion step. researchgate.net

[2+2] Cycloadditions: These reactions, often promoted by photochemistry, provide access to strained four-membered rings. libretexts.org

The fluorine atoms in this compound can significantly influence the reactivity of the isocyano group in cycloadditions by modifying its electronic properties. While specific studies focusing solely on the cycloaddition chemistry of this compound are limited, the general reactivity patterns of isocyanides provide a strong basis for its potential applications in this area. rug.nl

The following table outlines the general classes of cycloaddition reactions applicable to isocyanides.

| Cycloaddition Type | Isocyanide Role | Reaction Partner (π-system) | Resulting Ring System | Ref. |

| [4+2] | Dienophile (2π) | Diene (4π) | 6-membered heterocycle | libretexts.org |

| [3+2] | Dipolarophile (2π) | 1,3-Dipole (4π) | 5-membered heterocycle | libretexts.orgresearchgate.net |

| [2+2] | 2π component | Alkene (2π) | 4-membered heterocycle | libretexts.org |

Coordination Chemistry of 1,2 Difluoro 4 Isocyanobenzene As a Ligand

Complexation Studies with Transition Metals

There are currently no published studies detailing the direct complexation of 1,2-Difluoro-4-isocyanobenzene with any transition metal. The synthesis of such complexes would likely follow established routes for other aryl isocyanides, such as the reaction of the isocyanide with a suitable metal precursor (e.g., a metal halide, carbonyl, or a complex with a labile ligand).

One report on the use of this compound in a Groebke–Blackburn–Bienaymé multicomponent reaction noted the decomposition of a related 1,2-difluorophenyl isocyanide at 40 °C. This suggests that the thermal stability of this compound may be a critical factor to consider during the synthesis and handling of its potential metal complexes.

Influence of Fluorine Substitution on Ligand Electronic Properties and Coordination Modes

The electronic nature of an isocyanide ligand is a delicate balance between its σ-donating ability, originating from the lone pair on the carbon atom, and its π-accepting ability, due to the empty π* orbitals of the C≡N triple bond. The introduction of two adjacent fluorine atoms onto the phenyl ring, as in this compound, is expected to have a significant impact on these properties.

The high electronegativity of fluorine atoms would lead to a strong inductive electron-withdrawing effect. This effect is anticipated to decrease the electron density on the isocyanide carbon, thereby weakening its σ-donating capability. Concurrently, the electron-withdrawing nature of the fluorinated ring should lower the energy of the ligand's π* orbitals, enhancing its ability to accept electron density from the metal center through π-backbonding.

This modulation of electronic properties—decreased σ-donation and increased π-acidity—would classify this compound as a more "non-classical" isocyanide ligand, potentially approaching the electronic behavior of carbon monoxide (CO). The coordination modes are expected to be primarily terminal, with the isocyanide binding to a single metal center through the carbon atom. Bridging coordination modes, while less common for aryl isocyanides, cannot be entirely ruled out, especially in polynuclear complexes.

Spectroscopic and Structural Characterization of Metal-Isocyanide Complexes

In the absence of experimental data for complexes of this compound, we can predict the expected spectroscopic signatures based on general principles of coordination chemistry.

Infrared (IR) Spectroscopy: The stretching frequency of the C≡N bond (ν(C≡N)) in the IR spectrum is a sensitive probe of the electronic effects upon coordination. For a free aryl isocyanide, this band typically appears in the range of 2100-2140 cm⁻¹. Upon coordination to a transition metal, the position of this band will shift. Due to the expected strong π-accepting nature of this compound, significant π-backbonding from an electron-rich metal center would populate the π* orbitals of the isocyanide, weakening the C≡N bond and causing a decrease in the ν(C≡N) stretching frequency. Conversely, for complexes with electron-poor metals where σ-donation is the dominant interaction, a slight increase in the ν(C≡N) frequency might be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The resonance of the isocyanide carbon is expected to shift upon coordination.

¹⁹F NMR: The chemical shifts of the fluorine atoms on the aromatic ring would be sensitive to the electronic environment at the metal center, providing valuable information about the nature of the metal-ligand bond.

¹H NMR: The resonances of the aromatic protons would also be affected by coordination.

X-ray Crystallography: Structural determination through single-crystal X-ray diffraction would be crucial to definitively establish the coordination geometry around the metal center, as well as the bond lengths and angles of the coordinated this compound ligand. Key parameters of interest would be the M-C (metal-isocyanide carbon) and C-N bond lengths, which would provide direct evidence for the extent of σ-donation and π-backbonding.

Catalytic Applications of Metal-Isocyanide Complexes Derived from this compound

Metal complexes containing isocyanide ligands have been explored as catalysts in a variety of organic transformations, including hydrogenation, hydrosilylation, and cross-coupling reactions. The electronic properties of the isocyanide ligand can play a critical role in tuning the catalytic activity of the metal center.

Given the anticipated strong π-accepting character of this compound, its metal complexes could be promising candidates for catalytic reactions that benefit from an electron-deficient metal center. For instance, in reactions involving reductive elimination, the electron-withdrawing nature of the ligand could facilitate this key catalytic step. However, without the synthesis and testing of such complexes, any potential catalytic applications remain purely speculative.

Theoretical and Computational Investigations of 1,2 Difluoro 4 Isocyanobenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and bonding of aromatic compounds. wikipedia.orgscispace.com For 1,2-Difluoro-4-isocyanobenzene, DFT calculations can elucidate the influence of the fluorine and isocyanide substituents on the geometry and electron distribution of the benzene (B151609) ring.

Theoretical studies on related fluorinated benzenes have shown that fluorine substitution significantly alters the geometry of the benzene ring. aip.org Specifically, the introduction of fluorine atoms can lead to a shortening of the adjacent C-C bonds and a slight puckering of the ring. aip.org In the case of this compound, the two adjacent fluorine atoms are expected to induce a localized deformation in that region of the ring.

The isocyanide group (-N≡C) is known for its "chameleonic" electronic nature, capable of acting as both a σ-donor and a π-acceptor. researchgate.net DFT studies on isocyanide-metal interactions have highlighted this dualistic behavior. researchgate.net In this compound, the interplay between the electron-withdrawing fluorine atoms and the isocyanide group is of particular interest. The fluorine atoms enhance the electrophilic character of the aromatic ring, which in turn influences the donor/acceptor properties of the isocyanide moiety.

DFT calculations, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), can provide quantitative data on bond lengths, bond angles, and Mulliken or Natural Bond Orbital (NBO) charges. aip.org These calculations would likely reveal a polarization of the C-F bonds, with significant negative charge accumulating on the fluorine atoms and corresponding positive charge on the attached carbon atoms. The isocyanide group's electronic influence would be observed in the charge distribution across the C4, nitrogen, and terminal carbon atoms.

Quantum Chemical Calculations of Reaction Pathways and Energy Profiles

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways and the calculation of activation energies. For this compound, such calculations can predict its reactivity in various transformations, such as nucleophilic additions or cycloadditions.

Studies on the reactions of isocyanides have shown that they can undergo a variety of transformations, including insertions into single bonds and participation in multicomponent reactions. mdpi.comresearchgate.net For instance, the reaction of aryl isocyanides with imines has been studied computationally, revealing stepwise mechanisms involving nitrilium intermediates. acs.orgnih.gov

In the context of this compound, quantum chemical calculations could be employed to model its participation in similar reactions. For example, in a Passerini or Ugi reaction, the calculations could delineate the stepwise formation of intermediates and transition states, providing insights into the reaction mechanism and stereoselectivity. The presence of the two fluorine atoms would be expected to influence the energetics of these pathways, potentially lowering the activation barriers for nucleophilic attack on the isocyanide carbon due to their electron-withdrawing nature.

A hypothetical reaction pathway that could be investigated is the [3+2] cycloaddition of an azide (B81097) with this compound to form a tetrazole derivative. Quantum chemical calculations could determine the concerted or stepwise nature of this reaction, locate the transition state structure, and calculate the associated activation energy. The results would provide valuable predictions about the feasibility and kinetics of such a reaction.

Analysis of Radical Intermediates and Transition States for Isocyanide Transformations

The chemistry of isocyanides often involves radical intermediates, particularly in reactions initiated by radical precursors. acs.orgnih.gov Computational analysis of these radical species and the associated transition states is crucial for understanding the mechanisms of these transformations.

For this compound, the addition of a radical to the isocyanide carbon would generate an imidoyl radical. DFT calculations can be used to study the geometry and electronic spin distribution of this radical intermediate. acs.orgnih.gov The presence of the difluorophenyl group would influence the stability and subsequent reactivity of this radical.

A relevant example is the radical cyclization of 2-isocyanobiphenyl derivatives to form phenanthridines. rsc.org Computational studies have elucidated the mechanism, involving the formation of an imidoyl radical followed by an intramolecular cyclization. acs.orgnih.gov For a hypothetical intramolecular cyclization involving a suitably substituted derivative of this compound, DFT could be used to model the transition state for the cyclization step. The calculations would provide the activation energy for this process, indicating its kinetic feasibility.

Furthermore, the transition states for the initial radical addition to the isocyanide can be located and characterized. The nature of these transition states (early or late) can provide insights into the selectivity of the radical attack. The fluorine substituents on the phenyl ring would likely play a role in modulating the energy of these transition states.

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules and their interactions with their environment over time. researchgate.netmdpi.com For this compound, MD simulations can be employed to investigate its behavior in different solvents and its potential interactions with biological macromolecules.

In a solvent environment, such as water or an organic solvent, MD simulations can reveal information about the solvation shell around the molecule. nih.gov The simulations can quantify the extent of hydrogen bonding between the fluorine atoms or the isocyanide nitrogen and protic solvent molecules. The radial distribution functions derived from MD trajectories would show the preferred distances and orientations of solvent molecules around the solute.

MD simulations are also widely used to study the binding of small molecules to proteins. amazonaws.comuzh.ch If this compound or its derivatives are investigated as potential enzyme inhibitors, MD simulations could be used to model the binding process. These simulations can provide insights into the conformational changes in both the ligand and the protein upon binding, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that stabilize the complex, and the residence time of the ligand in the binding pocket.

For instance, a simulation of this compound in the active site of a target enzyme would involve placing the molecule in the binding pocket and simulating the system's evolution over nanoseconds to microseconds. The analysis of the trajectory would reveal the stability of the binding mode and the important interactions governing the binding affinity.

Spectroscopic Parameter Predictions (e.g., NMR, IR frequency calculations)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. researchgate.net These predictions are valuable for the structural elucidation of new compounds and for the interpretation of experimental spectra.

For this compound, experimental ¹H and ¹³C NMR data are available. rsc.orgrug.nl DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can be performed to calculate the NMR chemical shifts. researchgate.net A comparison of the calculated and experimental shifts can serve to validate the computational methodology and provide a more detailed assignment of the spectral signals. The calculations would also predict the ¹⁹F NMR chemical shifts, which are characteristic for fluorinated aromatic compounds.

Infrared (IR) spectroscopy is another key technique for characterizing organic molecules. The isocyanide group has a strong and characteristic stretching vibration in the IR spectrum, typically appearing in the range of 2100-2150 cm⁻¹. DFT frequency calculations can predict the vibrational frequencies and intensities of all fundamental modes of this compound. The calculated IR spectrum can be compared with experimental data to confirm the structure of the compound. The calculations would also show the influence of the fluorine substituents on the frequency of the isocyanide stretch and other vibrational modes of the benzene ring.

Advanced Spectroscopic Characterization Techniques for 1,2 Difluoro 4 Isocyanobenzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 19F NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including derivatives of 1,2-difluoro-4-isocyanobenzene. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms present in a molecule. For derivatives of this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns that are influenced by the fluorine and isocyano substituents. For instance, in a derivative formed from this compound, benzaldehyde, and benzoic acid, the aromatic protons appear in the expected range of δH 7.80–6.40 ppm. mdpi.com The NH proton in related amide structures can show signals at significantly different chemical shifts, for example, from δH 8.00 to 11.00 ppm. mdpi.com

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of a molecule. libretexts.org The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. libretexts.org In derivatives of this compound, the carbon attached to the isocyano group and the fluorinated carbons have distinct chemical shifts. For example, in 2,4-Difluoro-1-isocyanobenzene, a related isomer, the isocyano carbon appears at δ 170.5 ppm, while the fluorinated carbons show complex splitting patterns due to C-F coupling. rsc.orgrug.nl The carbonyl carbons in amide derivatives typically resonate in the range of δC 161.0 to 173.0 ppm. mdpi.com

¹⁹F NMR Spectroscopy: Fluorine-19 NMR (¹⁹F NMR) is particularly valuable for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often simplifies spectral analysis. icpms.cz The chemical shifts and coupling constants in ¹⁹F NMR spectra provide precise information about the electronic environment of the fluorine atoms. icpms.cz In the SNAr reaction of 1,2-difluoro-4-nitrobenzene, a related compound, the fluorine atoms of the starting material show peaks at -134 and -127 ppm, which decrease over time as the reaction proceeds. magritek.com The large coupling constants between fluorine and adjacent protons or carbons are also a key feature in structural determination. icpms.cz

Table 1: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 10.44 | s | NH | |

| ¹H | 8.07 - 7.10 | m | Aromatic-H | |

| ¹³C | 167.82 | NH-C=O | ||

| ¹³C | 166.82 | O-C=O | ||

| ¹³C | 136.42 - 119.81 | Aromatic-C |

Data derived from a derivative of this compound. mdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. s-a-s.org These vibrations are specific to the types of bonds and functional groups present, making them powerful tools for functional group identification and structural analysis. vscht.cz

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. vscht.cz The isocyano group (-N≡C) in this compound and its derivatives exhibits a strong and characteristic stretching vibration, typically in the range of 2100-2200 cm⁻¹. Other important functional groups also have distinct IR absorptions. For example, in an α-acyloxycarboxamide derivative of this compound, the N-H stretch appears around 3273 cm⁻¹, the ester C=O stretch at 1732 cm⁻¹, and the amide C=O stretch at 1671 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. s-a-s.org While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in the polarizability. s-a-s.org This often makes vibrations of symmetric, non-polar bonds more intense in Raman spectra. For isocyanobenzene (B1200496) derivatives, Raman spectroscopy can provide complementary information to IR, particularly for the vibrations of the aromatic ring and the C-F bonds. biosynth.com The study of fullerene derivatives has shown that Raman spectroscopy is sensitive to structural modifications and charge transfer, which can be extrapolated to other complex aromatic systems. mdpi.com

Table 2: Key IR Vibrational Frequencies for a this compound Derivative

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3285 |

| C=O (Ester) | Stretch | 1730 |

| C=O (Amide) | Stretch | 1642 |

Data derived from a derivative of this compound. mdpi.com

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition. rsc.org This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy.

For derivatives of this compound, HR-MS is used to confirm the identity of the synthesized products. For example, the protonated molecule [M+H]⁺ of an α-acyloxycarboxamide derivative was calculated to have an exact mass of 346.1318 and was found to be 346.1315, confirming its elemental formula of C₂₁H₁₆FNO₃. mdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. The technique is often coupled with a soft ionization method like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion. mdpi.comrsc.org

Advanced Magnetic Resonance Techniques (e.g., Muon Spin Rotation (μSR) for radical studies)

Muon Spin Rotation/Relaxation (μSR) is a highly sensitive local probe technique that utilizes spin-polarized positive muons to investigate the magnetic properties of matter at a microscopic level. aps.orgaps.org When implanted into a sample, the muon's spin precesses in the local magnetic field, and the subsequent detection of decay positrons provides information about the magnitude and dynamics of this field. aps.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By diffracting a beam of X-rays off the regularly spaced atoms in a crystal, a diffraction pattern is produced from which the electron density and thus the precise atomic positions can be mapped.

For derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides unambiguous proof of their molecular structure, including bond lengths, bond angles, and stereochemistry. While a specific crystal structure for this compound itself was not found in the search results, the technique is mentioned in the context of characterizing related reaction products. For example, powder X-ray diffraction was used to characterize a catalyst used in the synthesis of derivatives from this compound. mdpi.com The ability to obtain single crystals of sufficient quality is often a limiting factor, but when successful, this technique provides the most complete picture of the molecule's solid-state structure. dtu.dk

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Functional Organic Molecules

1,2-Difluoro-4-isocyanobenzene serves as a versatile building block in the assembly of complex and functionally diverse organic molecules, primarily through its participation in isocyanide-based multicomponent reactions (IMCRs). These reactions, such as the Passerini and Ugi reactions, are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecular scaffolds from three or more starting materials in a single step. beilstein-journals.orgnih.govmdpi.comnih.govchemrxiv.orgsemanticscholar.orgresearchgate.netresearchgate.net

The isocyanide functional group (-N≡C) in this compound is highly reactive and can engage with both electrophiles and nucleophiles at the same carbon atom. This dual reactivity is central to its utility in IMCRs.

Passerini Reaction: This three-component reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to yield an α-acyloxy carboxamide. nih.govresearchgate.net When this compound is employed in the Passerini reaction, it allows for the direct incorporation of the fluorinated phenyl group into the resulting complex molecule. The fluorine atoms can significantly influence the properties of the final product, such as its lipophilicity, metabolic stability, and conformational preferences.

Ugi Reaction: The Ugi reaction is a four-component reaction between an isocyanide, an amine, a carboxylic acid, and a carbonyl compound, resulting in the formation of a bis-amide. beilstein-journals.orgresearchgate.net The use of this compound in the Ugi reaction provides a straightforward method to introduce the 1,2-difluorophenyl moiety into peptide-like scaffolds and other complex structures. beilstein-journals.org This is particularly valuable in medicinal chemistry for the synthesis of novel drug candidates.

The strategic incorporation of the 1,2-difluorobenzene (B135520) unit through these reactions can lead to the development of molecules with unique biological activities and material properties.

Precursors for Fluoro-Containing Heterocyclic Compounds

The reactivity of the isocyanide group, coupled with the directing effects of the fluorine atoms, makes this compound a valuable precursor for the synthesis of a variety of fluorine-containing heterocyclic compounds. mdpi.comresearchgate.netresearchgate.net These compounds are of significant interest in medicinal chemistry and materials science due to the often-enhanced biological activity and desirable physical properties imparted by the fluorine atoms. researchgate.netorganic-chemistry.org

While direct examples of the use of this compound in the synthesis of specific heterocycles like quinolines and indoles are not extensively documented in general literature, the principles of isocyanide chemistry suggest its potential in such transformations. For instance, isocyanides are known to participate in cyclization reactions to form various heterocyclic systems. nih.govnih.gov

Synthesis of Fluorinated Quinolines: The synthesis of fluorinated quinolines often involves the cyclization of appropriately substituted anilines or other aromatic precursors. researchgate.netnih.gov The isocyanide group of this compound could potentially be utilized in novel synthetic routes to construct the quinoline (B57606) core. For example, it could undergo reactions with reagents containing a two-carbon fragment to build the heterocyclic ring. researchgate.net

Synthesis of Fluorinated Indoles: Similarly, the synthesis of fluorinated indoles can be achieved through various strategies. organic-chemistry.orgresearchgate.net The reactivity of the isocyano group could be harnessed in cyclization reactions to form the indole (B1671886) nucleus, thereby incorporating the 1,2-difluorophenyl moiety into the final structure.

The development of synthetic methodologies that explicitly utilize this compound for the construction of these and other fluorinated heterocycles remains an active area of research.

Role in the Synthesis of Optoelectronic Materials (e.g., OLED intermediates)

The electronic properties of the 1,2-difluorobenzene ring make this compound an attractive component in the design and synthesis of organic materials for optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). nih.govnih.govtcichemicals.com The introduction of fluorine atoms into organic molecules can influence their electronic energy levels (HOMO and LUMO), which is a critical factor in the performance of OLED devices.

While specific research detailing the direct use of this compound as a precursor for commercially available OLED intermediates is not widespread, its potential is evident. The isocyanide group can be transformed into various functional groups or used to construct larger conjugated systems that are essential for light emission and charge transport in OLEDs.

Development of Novel Polymer Materials with Fluorinated Isocyanide Units

The polymerization of isocyanides is a known method for producing helical polymers with unique properties. Incorporating fluorine atoms into these polymers by using monomers like this compound can lead to the development of novel materials with enhanced thermal stability, chemical resistance, and specific optical or electrical properties. chemrxiv.orgmdpi.comresearchgate.netnih.govmdpi.com

The isocyanide group can undergo polymerization to form poly(isocyanide)s, which are characterized by a rigid helical backbone. The pendant 1,2-difluorophenyl groups would be arranged helically along this backbone, creating a well-defined supramolecular structure.

The presence of fluorine atoms in the polymer can lead to:

Increased Thermal Stability: The high strength of the carbon-fluorine bond can enhance the thermal stability of the resulting polymer.

Chemical Resistance: Fluorinated polymers are often resistant to chemical attack.

Low Surface Energy: The fluorinated side chains can lead to materials with low surface energy, resulting in hydrophobic and oleophobic properties.

Modified Electronic Properties: The electron-withdrawing nature of fluorine can influence the electronic properties of the polymer, which could be beneficial for applications in electronics.

Research in this area focuses on controlling the polymerization process to achieve polymers with desired molecular weights, helicity, and properties for specific applications in areas such as specialty coatings, membranes, and advanced functional materials.

Supramolecular Chemistry and Self-Assembly with Fluorinated Isocyanide Scaffolds

The rigid and directional nature of the 1,2-difluorobenzene ring, combined with the potential for intermolecular interactions involving the fluorine atoms and the isocyanide group, makes this compound and its derivatives interesting candidates for studies in supramolecular chemistry and self-assembly. researchgate.netresearchgate.netresearchgate.netnih.govnih.govbioorganica.com.ua

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of well-ordered, larger structures. The fluorine atoms in this compound can participate in various non-covalent interactions, such as dipole-dipole interactions and halogen bonding, which can direct the self-assembly of molecules into specific architectures.

Future Research Directions and Emerging Trends

Chemo- and Regioselective Transformations of Difluoroisocyanobenzenes

A significant frontier in the chemistry of 1,2-difluoro-4-isocyanobenzene lies in controlling the chemo- and regioselectivity of its transformations. The isocyanide group is highly versatile, participating in a wide array of reactions including multicomponent reactions (MCRs), cycloadditions, and insertion reactions. nih.govresearchgate.net The electron-withdrawing nature of the two fluorine atoms on the benzene (B151609) ring profoundly influences the reactivity of the isocyanide carbon, creating challenges and opportunities for selective synthesis.

Future research will likely focus on:

Multicomponent Reactions (MCRs): While isocyanides are famous for their utility in MCRs like the Passerini and Ugi reactions, the specific behavior of difluorinated analogues is an area ripe for exploration. nih.govbeilstein-journals.org Research into directing these reactions to selectively produce complex molecular scaffolds is crucial. For instance, in the Groebke–Blackburn–Bienaymé three-component reaction, the electronic nature of the isocyanide is a key factor in the reaction's success and product profile. acs.org

Cycloaddition Reactions: The development of catalyst systems that can control the regioselectivity of [4+1] and [3+2] cycloaddition reactions with this compound is a key objective. researchgate.net This would enable the construction of diverse heterocyclic systems, which are prevalent in pharmacologically active compounds.

Directed Functionalization: Leveraging the fluorine atoms as directing groups or as sites for subsequent functionalization is another promising avenue. Understanding how the difluoro substitution pattern influences the reactivity of both the isocyanide and the aromatic ring will allow for the design of precise, multi-step synthetic sequences.

Sustainable and Environmentally Benign Synthesis of Fluorinated Isocyanides

The synthesis of isocyanides has traditionally relied on methods that involve toxic reagents and generate significant chemical waste. mdpi.com A major trend in modern chemistry is the development of sustainable and environmentally friendly synthetic protocols, a principle that is being actively applied to the production of fluorinated isocyanides. frontiersin.orgqut.edu.au

Key areas for future development include:

Alternative Dehydrating Agents: The classic synthesis of isocyanides involves the dehydration of N-substituted formamides. Research is focused on replacing hazardous dehydrating agents like phosphorus oxychloride and phosgene (B1210022) derivatives with greener alternatives. rsc.org Agents such as p-toluenesulfonyl chloride have been shown to be effective, less toxic, and result in a lower E-factor (a measure of waste generated). rsc.org

Solvent Minimization: Efforts are underway to reduce or eliminate the use of volatile organic solvents. This includes the investigation of solvent-free reaction conditions, potentially using techniques like mechanochemical activation via ball-milling, or the use of more benign solvent systems like water. mdpi.comresearchgate.net

Atom Economy: Multicomponent reactions are inherently atom-economical, and designing synthetic routes that utilize MCRs not only builds molecular complexity efficiently but also aligns with the principles of green chemistry by incorporating most of the atoms from the reactants into the final product. frontiersin.org

The table below summarizes emerging sustainable approaches for isocyanide synthesis, which are applicable to this compound.

| Approach | Reagents/Conditions | Advantages |

| Greener Dehydration | p-Toluenesulfonyl chloride (p-TsCl), Triphenylphosphine/Iodine | Reduced toxicity, simplified work-up, lower E-factor. rsc.org |

| Solvent-Free Synthesis | Mechanochemical activation (ball-milling), Triethylamine (B128534) as solvent/reagent | Minimal solvent waste, increased reaction speed, high purity and yield. mdpi.com |

| Benign Solvents | Water | Reduced environmental impact compared to traditional organic solvents. researchgate.net |

Integration of this compound Synthesis into Continuous Flow Systems

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents or unstable intermediates like isocyanides. flinders.edu.au The integration of this compound synthesis into flow systems is a key trend for improving safety, efficiency, and scalability. chemrxiv.org

The benefits of this approach include:

Enhanced Safety: Isocyanides are known for their potential toxicity and strong, unpleasant odors. chemrxiv.org Performing their synthesis in a closed, automated flow system minimizes operator exposure. flinders.edu.au Furthermore, the small reactor volumes enhance heat transfer and control, preventing thermal runaways. semanticscholar.org

Improved Efficiency and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities than batch methods. semanticscholar.org

Telescoped Reactions: A major advantage of flow chemistry is the ability to "telescope" multiple synthetic steps together without isolating intermediates. flinders.edu.auchemrxiv.org Synthesized this compound can be generated in one reactor coil and immediately channeled into a second reactor to be used in a subsequent reaction, such as an MCR. This avoids the need to handle and store the potentially unstable isocyanide. chemrxiv.org

Future work will focus on optimizing flow conditions for the dehydration of the corresponding formamide (B127407) and coupling this synthesis directly with in-line purification and subsequent functionalization steps. nih.gov

Exploration of Novel Catalytic Systems for Isocyanide-Based Reactions

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems for reactions involving this compound is a vibrant area of research. nih.gov The goal is to achieve high levels of control over reaction outcomes, particularly in the synthesis of chiral molecules.

Emerging trends in this area include:

Enantioselective Catalysis: There is significant interest in developing catalytic enantioselective reactions that use isocyanides to create valuable chiral products for the pharmaceutical and agrochemical industries. nih.govresearchgate.net This involves the design of new chiral transition-metal catalysts or organocatalysts that can effectively control the stereochemistry of reactions like cycloadditions and MCRs.

Lewis Acid Catalysis: Lewis acids, such as Ytterbium triflate (Yb(OTf)₃), have been shown to be effective catalysts for isocyanide-based MCRs. acs.org Future research will explore a broader range of Lewis acids to fine-tune reactivity and selectivity for substrates like this compound.

Photoredox and Electrocatalysis: The application of photoredox and electrochemical methods to isocyanide chemistry is an emerging field. These techniques can enable novel transformations under mild conditions by accessing different reactive intermediates, expanding the synthetic utility of this compound.

Design and Synthesis of Advanced Functional Materials Incorporating this compound Motifs

The unique electronic and coordination properties of this compound make it an attractive building block for the creation of advanced functional materials. researchgate.net The isocyanide group can act as a versatile linker in polymers or as a ligand for metal centers, while the difluorophenyl ring imparts specific electronic characteristics, thermal stability, and altered solubility.

Future research directions include:

Organic Electronics: The electron-withdrawing nature of the difluorophenyl group can be exploited in the design of materials for organic electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). researchgate.net Incorporating this motif into polymer backbones or as pendant groups could be used to tune the frontier molecular orbital energy levels of materials used in these devices. researchgate.net

Metal-Organic Frameworks (MOFs): The isocyanide moiety is an excellent ligand for coordinating to metal centers. This opens the possibility of using this compound as a linker in the design of novel MOFs with tailored pore sizes, electronic properties, and catalytic activities.

Smart Polymers and Liquid Crystals: The rigid, polar nature of the difluoroisocyanobenzene unit could be leveraged to synthesize liquid crystals or polymers that respond to external stimuli such as temperature, pH, or light. These "smart" materials have applications in sensing, drug delivery, and self-healing materials.

Q & A

Q. What are the key synthetic routes for 1,2-difluoro-4-isocyanobenzene, and how can reaction conditions be optimized?

Synthesis typically involves halogenation and functional group interconversion. A common approach is the Sandmeyer reaction, where a diazonium intermediate derived from 1,2-difluoro-4-aminobenzene is treated with CuCN under controlled conditions . Optimization includes:

- Temperature control : Maintain 0–5°C during diazotization to prevent decomposition.

- Catalyst selection : Use CuCN in anhydrous DMF to improve yield (reported up to 65%) .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate, 9:1) removes byproducts like unreacted amines.

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (diazotization) | Prevents decomposition |

| Solvent | Anhydrous DMF | Enhances CuCN solubility |

| Catalyst Quantity | 1.2 equiv. CuCN | Maximizes conversion |

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation requires a multi-technique approach:

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks .

- Spill Management : Neutralize with 10% sodium hypochlorite before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects:

Q. Table 2: DFT-Predicted Reactivity Parameters

| Position | Charge Density (e) | Reactivity Rank |

|---|---|---|

| C-1 | -0.12 | Low |

| C-4 | +0.28 | High (for Pd-catalyzed coupling) |

Q. How do discrepancies in spectroscopic data for fluorinated isocyanobenzenes arise, and how can they be resolved?

Contradictions often stem from:

- Solvent Effects : Polar solvents (e.g., DMSO) shift ¹⁹F NMR signals upfield by 2–3 ppm .

- Impurity Interference : Residual amines or halides mimic isocyanide IR stretches. Use preparative HPLC (C18 column, acetonitrile/water) to isolate pure product .

- Tautomerism : Isocyanide ↔ cyanide tautomers in solution alter mass spectral fragmentation. Stabilize with non-polar solvents (e.g., toluene) .

Q. What strategies improve the stability of this compound in aqueous environments for biomedical studies?

Q. How can the environmental impact of fluorinated isocyanobenzenes be assessed in ecological studies?

- Degradation Pathways : Use LC-MS/MS to track hydrolysis products (e.g., 1,2-difluoro-4-aminobenzene) in simulated wastewater .

- Toxicity Assays : Daphnia magna acute toxicity tests (48-hr EC₅₀ ≈ 2.5 mg/L) .

- Bioaccumulation : Log Kₒw (octanol-water coefficient) calculated as 1.8, suggesting low bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.